Lipophilicity: Lower LogP vs. α-Methyl Analog
3-(1H-Benzimidazol-1-yl)propanoic acid (CAS 14840-18-7) exhibits an XLogP3-AA of 0.9 and an ACD/LogP of 1.25, compared to 2-(1H-benzimidazol-1-yl)propanoic acid (CAS 157198-79-3), which has a reported LogP of 1.68 [1]. The approximately 0.4–0.8 log unit lower lipophilicity of the target compound translates to a meaningful predicted difference in aqueous solubility (~6,000 mg/L for target vs. an anticipated lower solubility for the α-methyl analog) and reduced non-specific protein binding potential [1]. This property is advantageous in early-stage fragment-based screening where high aqueous solubility and low lipophilicity are desired to minimize aggregation-based false positives [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9; ACD/LogP = 1.25 |
| Comparator Or Baseline | 2-(1H-Benzimidazol-1-yl)propanoic acid (CAS 157198-79-3): LogP = 1.68 |
| Quantified Difference | ΔLogP ≈ 0.43–0.78 units lower for target |
| Conditions | XLogP3-AA (PubChem computed); ACD/LogP (ChemSpider ACD/Labs Percepta v14.00); comparator LogP from LookChem predicted value |
Why This Matters
Lower LogP directly correlates with higher aqueous solubility and reduced risk of non-specific binding in biochemical assays, making this compound a preferable scaffold for fragment-based drug discovery libraries where promiscuous binding must be minimized.
- [1] PubChem Compound Summary for CID 748256, 3-(1H-1,3-benzodiazol-1-yl)propanoic acid. XLogP3-AA = 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/748256 (accessed April 2026). View Source
- [2] Davis, A.M.; Keeling, D.J.; Steele, J.; et al. Components of successful lead generation. Curr. Top. Med. Chem. 2005, 5, 421–439. Context: importance of low lipophilicity and high solubility in fragment screening. View Source
